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  • Product: Methyl trans-4-pentylcyclohexanecarboxylate
  • CAS: 80361-84-8

Core Science & Biosynthesis

Foundational

FTIR Absorption Spectra for Methyl trans-4-pentylcyclohexanecarboxylate: A Guide to Structural Elucidation

An In-Depth Technical Guide Introduction Methyl trans-4-pentylcyclohexanecarboxylate is a key constituent in many nematic liquid crystal mixtures, valued for its contribution to the material's viscosity, birefringence, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

Methyl trans-4-pentylcyclohexanecarboxylate is a key constituent in many nematic liquid crystal mixtures, valued for its contribution to the material's viscosity, birefringence, and thermal stability. For researchers and professionals in drug development, display technology, and material science, confirming the molecular structure and purity of such compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for molecular-level characterization.

This guide offers an in-depth analysis of the FTIR absorption spectrum of Methyl trans-4-pentylcyclohexanecarboxylate. Moving beyond a simple peak-list, we will explore the causality behind the spectral features, linking them to the underlying molecular vibrations. We will detail a self-validating experimental protocol and present the data in a clear, accessible format, grounded in authoritative references.

Molecular Structure and Expected Vibrational Modes

To interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching, bending, scissoring, etc.) that absorb infrared radiation at specific frequencies.

The key structural components are:

  • The Ester Group (-COOCH₃): This is the most polar and spectroscopically prominent feature, characterized by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.

  • The Saturated Cyclohexane Ring: This non-planar ring, existing in a stable chair conformation, contributes numerous C-H and C-C vibrations. The trans configuration of the substituents is a key structural feature.

  • The n-Pentyl Chain (-C₅H₁₁): This aliphatic chain will produce characteristic stretching and bending frequencies for its methylene (-CH₂-) and terminal methyl (-CH₃) groups.

Caption: Molecular structure of Methyl trans-4-pentylcyclohexanecarboxylate.

Experimental Protocol: A Self-Validating Workflow

The integrity of an FTIR spectrum is contingent upon a rigorous experimental methodology. The following protocol is designed to ensure reproducibility and accuracy.

2.1. Rationale for Experimental Choices

  • Sampling Technique: Attenuated Total Reflectance (ATR) is chosen over traditional transmission methods (e.g., salt plates). For a liquid sample, ATR is superior as it requires minimal sample volume, no dilution, and provides excellent sample-to-sample reproducibility by ensuring a constant path length.

  • Resolution: A resolution of 4 cm⁻¹ is selected as an optimal balance. It is sufficient to resolve all major functional group bands without introducing significant noise, which can be a factor at higher resolutions for condensed-phase samples.

  • Scan Number: 32 scans are co-added to generate the final spectrum. This significantly improves the signal-to-noise ratio (SNR) compared to a single scan, ensuring that low-intensity peaks are reliably detected above the baseline noise.

2.2. Step-by-Step Methodology

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on for at least 30 minutes to allow the infrared source and detector to stabilize.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal with a solvent appropriate for removing organic residues (e.g., isopropanol), followed by a final wipe with a lint-free tissue. This step is critical to prevent spectral contamination from previous samples.

  • Background Acquisition: With the clean, empty ATR accessory in place, perform a background scan (32 scans, 4 cm⁻¹ resolution). This scan captures the ambient spectrum (e.g., H₂O and CO₂ in the air) and the absorbance of the crystal itself. The instrument software will automatically subtract this from the sample spectrum.

  • Sample Application: Place a single drop (approx. 10-20 µL) of Methyl trans-4-pentylcyclohexanecarboxylate onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Perform an ATR correction using the instrument's software. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample, making the resulting spectrum appear more like a traditional transmission spectrum.

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis start Start clean Clean ATR Crystal (Isopropanol) start->clean background Acquire Background (32 Scans, 4 cm⁻¹) clean->background apply_sample Apply Liquid Sample to Crystal background->apply_sample acquire_sample Acquire Sample Spectrum (32 Scans, 4 cm⁻¹) apply_sample->acquire_sample process Apply ATR Correction & Baseline Correction acquire_sample->process analyze Peak Identification & Interpretation process->analyze end End analyze->end

Caption: Experimental workflow for acquiring a high-quality FTIR-ATR spectrum.

Spectral Analysis and Interpretation

The FTIR spectrum of Methyl trans-4-pentylcyclohexanecarboxylate is dominated by features from its aliphatic and ester components. We will analyze the spectrum by dividing it into key regions.

3.1. C-H Stretching Region (3000 - 2800 cm⁻¹)

This region contains strong, sharp peaks resulting from the stretching vibrations of carbon-hydrogen bonds in the pentyl chain and cyclohexane ring.

  • 2950 - 2920 cm⁻¹: These peaks are assigned to the asymmetric stretching vibrations (ν_as) of the methylene (-CH₂-) groups.

  • 2870 - 2850 cm⁻¹: These absorptions correspond to the symmetric stretching vibrations (ν_s) of the methylene (-CH₂-) and methyl (-CH₃) groups.[1][2][3] The high density of C-H bonds in the molecule makes this a very intense and prominent region of the spectrum.

3.2. Carbonyl (C=O) Stretching Region (1750 - 1730 cm⁻¹)

This region features arguably the most diagnostic peak in the spectrum.

  • ~1739 cm⁻¹: A very strong, sharp absorption band is observed here, which is the hallmark of the C=O stretching vibration of a saturated aliphatic ester.[1][2][4] The position of this peak is sensitive to the electronic environment; its presence in this specific range confirms the absence of conjugation with double bonds or aromatic rings.[4][5]

3.3. Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex absorptions arising from bending and stretching vibrations, which are unique to the molecule's overall structure.

  • ~1465 cm⁻¹: A medium-intensity peak corresponding to the scissoring (in-plane bending) vibration of the numerous -CH₂- groups in the ring and chain.

  • ~1245 cm⁻¹ and ~1170 cm⁻¹: Esters characteristically display two strong C-O stretching bands.[4][6] The higher frequency band (~1245 cm⁻¹) is attributed to the asymmetric C-C(=O)-O stretch, while the lower frequency band arises from the O-CH₃ stretch coupled with other vibrations. This pattern of three intense peaks (C=O at ~1739, and two C-O stretches) is a classic signature for an ester functional group.[6]

  • 1000 - 800 cm⁻¹: This area contains complex vibrations associated with the C-C stretching of the cyclohexane skeleton. The specific pattern can sometimes provide information about the stereochemistry (trans vs. cis) of the ring substitution.

Summary of Key Absorption Bands

The following table summarizes the primary vibrational frequencies and their assignments for Methyl trans-4-pentylcyclohexanecarboxylate.

Wavenumber (cm⁻¹)IntensityAssigned Vibrational ModeFunctional Group
2926StrongAsymmetric C-H Stretch (ν_asCH₂)-CH₂- (Ring & Chain)
2854StrongSymmetric C-H Stretch (ν_sCH₂)-CH₂- (Ring & Chain)
1739Very StrongCarbonyl C=O Stretch (νC=O)Saturated Ester
1465MediumMethylene Scissoring (δCH₂)-CH₂- (Ring & Chain)
1245StrongAsymmetric C-C-O Stretch (ν_as(C-O))Ester Linkage
1170StrongSymmetric O-C-C Stretch (ν_s(O-C))Ester Linkage

Conclusion

The FTIR spectrum of Methyl trans-4-pentylcyclohexanecarboxylate is definitively characterized by a set of distinct absorption bands. The intense C-H stretching peaks between 3000-2850 cm⁻¹ confirm the aliphatic nature of the molecule. The exceptionally strong carbonyl absorption around 1739 cm⁻¹, coupled with the two strong C-O stretching bands between 1300-1100 cm⁻¹, provides an unambiguous identification of the saturated ester functional group.[4][6]

For researchers and drug development professionals, this detailed spectral analysis serves as a reliable fingerprint for verifying the identity, assessing the purity, and investigating the intermolecular interactions of this important liquid crystal component. The robust ATR-FTIR methodology outlined ensures that such analysis can be performed with high confidence and reproducibility.

References

  • MiNT-SRC. (2013). Surface Properties of Cholesteryl Ester Liquid Crystal.
  • Chegg.com. (2020). Solved 6. Identify the relevant peaks in the FTIR spectrum.
  • University of California, Davis. IR Spectroscopy Tutorial: Esters.
  • Rajbhandari, S., & Moryson, H. (n.d.). Studying Polymer-Dispersed Liquid-Crystal Formation by FTIR Spectroscopy. 2. Phase Separation and Ordering. Macromolecules - ACS Publications.
  • ResearchGate. (n.d.). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried....
  • SpectraBase. Cyclohexanecarboxylic acid, 1-[[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]methyl]-, methyl ester - Optional[FTIR] - Spectrum.
  • ResearchGate. (2024). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains.
  • ResearchGate. (n.d.). (Colour online) FTIR spectra of the acid 3H and the ester 3C.
  • MDPI. (2018). Synthesis and Characterization of Photo-Responsive Thermotropic Liquid Crystals Based on Azobenzene.
  • NIST. NIST Chemistry WebBook.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of Methyl trans-4-pentylcyclohexanecarboxylate

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of methyl trans-4-pentylcyclohexanecarboxylate from its parent carboxylic acid, trans-4-pentylcyclohexanecarboxylic acid. The protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of methyl trans-4-pentylcyclohexanecarboxylate from its parent carboxylic acid, trans-4-pentylcyclohexanecarboxylic acid. The protocol is centered around the robust and widely applicable Fischer-Speier esterification, an acid-catalyzed reaction ideal for this transformation. This guide is meticulously designed for researchers, scientists, and professionals in drug development and materials science. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into process optimization and product characterization. The causality behind each experimental step is explained to empower the user with a deeper understanding of the synthesis, ensuring reproducibility and success.

Introduction: Significance and Synthetic Strategy

trans-4-Pentylcyclohexanecarboxylic acid and its ester derivatives are pivotal intermediates in the synthesis of liquid crystal materials, pharmaceuticals, and agrochemicals.[1][2] The specific stereochemistry and molecular structure, featuring a rigid cyclohexyl core, impart unique properties to the final products, particularly in the manufacturing of liquid crystal displays (LCDs).[1] The conversion of the carboxylic acid to its methyl ester, methyl trans-4-pentylcyclohexanecarboxylate, is a crucial step in modifying its polarity and reactivity for subsequent synthetic transformations.

The chosen synthetic route is the Fischer-Speier esterification , a classic and highly efficient method for producing esters from carboxylic acids and alcohols.[3] This method is favored for its operational simplicity, cost-effectiveness due to the use of readily available reagents, and its thermodynamically controlled nature which ensures the formation of the most stable ester product.[3][4] The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5]

Reaction Principle and Mechanism: The Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[6] The equilibrium nature of the reaction necessitates strategic measures to drive it towards the formation of the ester product. According to Le Châtelier's principle, this is typically achieved by using a large excess of one of the reactants (usually the less expensive alcohol) or by removing water as it is formed.[7]

The mechanism proceeds through several key steps, each of which is reversible:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Fischer_Esterification_Mechanism RCOOH trans-4-Pentylcyclohexanecarboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (Catalyst) CH3OH Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester Methyl trans-4-pentylcyclohexanecarboxylate Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Protonated_Ester->H_plus_regen Water H₂O

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol details the synthesis of methyl trans-4-pentylcyclohexanecarboxylate from trans-4-pentylcyclohexanecarboxylic acid and methanol using sulfuric acid as a catalyst.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
trans-4-Pentylcyclohexanecarboxylic acid38289-29-1C₁₂H₂₂O₂198.30
Methanol (Anhydrous)67-56-1CH₄O32.04
Sulfuric Acid (Concentrated)7664-93-9H₂SO₄98.08
Diethyl Ether60-29-7C₄H₁₀O74.12
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃84.01
Brine (Saturated NaCl Solution)7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus (optional, for high purity)

Reaction Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add trans-4-pentylcyclohexanecarboxylic acid (10.0 g, 50.4 mmol).

  • Addition of Reagents: Add anhydrous methanol (50 mL, 1.23 mol) to the flask. The large excess of methanol serves to drive the equilibrium towards the product side.[7]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1 mL) to the mixture. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Continue to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification
  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Transfer the residue to a 250 mL separatory funnel and dilute with diethyl ether (100 mL).

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the sulfuric acid catalyst. Caution: CO₂ gas will be evolved, so vent the separatory funnel frequently to release pressure.[4]

    • Brine (1 x 50 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude methyl trans-4-pentylcyclohexanecarboxylate.

  • Final Purification: For high purity, the crude product can be purified by vacuum distillation.

Synthesis_Workflow Start Start: Reagents in Flask Reflux Reflux (4-6 hours) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate_MeOH Evaporate Excess Methanol Cool->Evaporate_MeOH Extract Dilute with Et₂O & Transfer to Separatory Funnel Evaporate_MeOH->Extract Wash_H2O Wash with Water Extract->Wash_H2O Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Filter_Evaporate Filter and Evaporate Solvent Dry->Filter_Evaporate Purify Purification (Vacuum Distillation) Filter_Evaporate->Purify Product Final Product: Methyl trans-4-pentylcyclohexanecarboxylate Purify->Product

Caption: Experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized methyl trans-4-pentylcyclohexanecarboxylate should be confirmed using standard analytical techniques.

PropertyData
Molecular Formula C₁₃H₂₄O₂
Molecular Weight 212.33 g/mol
Appearance Colorless liquid
¹H NMR Expected peaks for pentyl, cyclohexane, and methyl ester protons.
¹³C NMR Expected peaks for all 13 carbon atoms.
IR Spectroscopy Strong C=O stretch (~1735 cm⁻¹), C-O stretch (~1170 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 212.

Safety Precautions

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Diethyl Ether: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

  • Pressure Build-up: The neutralization step with sodium bicarbonate produces carbon dioxide gas. Always vent the separatory funnel frequently to prevent pressure build-up.

Troubleshooting

  • Low Yield:

    • Incomplete Reaction: Extend the reflux time or ensure the temperature is adequate.

    • Water in Reagents: Use anhydrous methanol and ensure all glassware is dry, as water can shift the equilibrium back towards the reactants.

    • Losses during Work-up: Ensure complete extraction and minimize transfers.

  • Presence of Starting Material in Product:

    • The reaction did not go to completion. Increase reflux time or consider using a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene.[7]

References

  • Zhang, L., Wang, Y., Han, X., Zhou, J., Wang, J., Li, L., & Li, G. (n.d.). Synthesis of Transcyclohexane Carboxylic Acid Derivatives. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Agrochemicals: The Role of Trans-4-Pentylcyclohexanecarboxylic Acid in Pesticide Synthesis. Retrieved from [Link]

  • Chapman, N. B., & Shorter, J. (1962). Conformation and reactivity. Part V. Kinetics of the esterification with diazodiphenylmethane in methanol, ethanol, or t-pentyl alcohol of the trans-decalincarboxylic acids, of the 4-t-butyl- or 2-methyl-cyclohexanecarboxylic acids, of certain trans-4-substituted cyclohexanecarboxylic acids, and of cyclohexanecarboxylic acid. Journal of the Chemical Society, 1908.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

Sources

Application

Application Note: Synthesis of Tertiary Alcohols via Grignard Addition to Methyl trans-4-pentylcyclohexanecarboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Structural Rationale The trans-1,4-disubstituted cyclohexa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Structural Rationale

The trans-1,4-disubstituted cyclohexane motif is a highly privileged scaffold in both materials science (serving as a rigid mesogenic core for nematic liquid crystals) and pharmaceutical drug development (acting as a metabolically stable, lipophilic pharmacophore). Methyl trans-4-pentylcyclohexanecarboxylate is a premier building block for introducing this moiety into complex architectures .

Transforming this ester into a tertiary alcohol via a Grignard reaction is a fundamental yet nuanced procedure. Because the ester and pentyl groups occupy equatorial positions in the thermodynamically favored chair conformation, preserving the trans stereochemical integrity during the nucleophilic addition is paramount. This guide outlines a self-validating, high-yield protocol designed to mitigate side reactions such as enolization and acid-catalyzed dehydration.

Mechanistic Insights: The Two-Equivalent Imperative

Unlike aldehydes or ketones, which require only a single equivalent of a Grignard reagent, esters mandate a minimum of two equivalents . The causality behind this stoichiometric requirement lies in the relative electrophilicity of the reaction intermediates:

  • First Addition & Elimination: The initial attack of the Grignard reagent (RMgX) on the ester carbonyl forms a tetrahedral alkoxide intermediate. This intermediate rapidly collapses, expelling the methoxide leaving group to generate a ketone .

  • Second Addition: The newly formed ketone is significantly more electrophilic than the starting ester because the ester's alkoxy oxygen partially suppresses carbonyl electrophilicity via resonance stabilization. Consequently, the ketone immediately consumes a second equivalent of the Grignard reagent, making it impossible to halt the reaction at the ketone stage .

Mechanism A Ester Substrate (Methyl trans-4-pentyl cyclohexanecarboxylate) B Tetrahedral Intermediate I A->B 1st Eq. RMgX (Addition) C Ketone Intermediate B->C - MeOMgX (Elimination) D Tetrahedral Intermediate II C->D 2nd Eq. RMgX (Addition) E Tertiary Alcohol Product D->E Sat. NH4Cl (Protonation)

Fig 1. Mechanistic pathway of Grignard addition to an ester yielding a tertiary alcohol.

Quantitative Reaction Parameters

To ensure reproducibility and high yields, the following parameters must be strictly controlled. The table below summarizes the optimal conditions and the physical causality dictating these choices.

ParameterOptimal Value / ConditionMechanistic Rationale
Substrate Concentration 0.2 – 0.5 M in THFBalances the reaction rate with the solvent's thermal mass to safely dissipate the exothermic heat of addition.
Grignard Equivalents 2.2 – 2.5 eq2.0 eq is strictly required for the double addition; the 0.2–0.5 eq excess acts as a sacrificial buffer to neutralize adventitious moisture in the system.
Addition Temperature 0 °C (Ice bath)Suppresses unwanted side reactions (e.g., alpha-deprotonation/enolization) and controls the highly exothermic initial nucleophilic attack.
Maturation Temperature 20 °C to 25 °C (RT)Provides sufficient activation energy to drive the complete conversion of the transient ketone intermediate to the tertiary alkoxide.
Quenching Agent Saturated aq. NH₄ClMildly acidic (pH ~5.5); safely protonates the magnesium alkoxide while preventing the acid-catalyzed E1 dehydration of the sensitive tertiary alcohol.

Experimental Methodology

The following protocol uses Methylmagnesium bromide (MeMgBr) as a representative Grignard reagent to synthesize 2-(trans-4-pentylcyclohexyl)propan-2-ol.

Workflow Step1 1. Preparation Flame-dry apparatus & purge with Argon Step2 2. Solvation Dissolve ester in anhydrous THF (0.2 M) Step1->Step2 Step3 3. Addition Dropwise addition of RMgX (2.2 eq) at 0 °C Step2->Step3 Step4 4. Maturation Warm to room temp, stir for 2-4 hours Step3->Step4 Step5 5. Quenching Slowly add sat. NH4Cl at 0 °C Step4->Step5 Step6 6. Extraction Extract with EtOAc, wash with brine Step5->Step6 Step7 7. Purification Concentrate & purify via chromatography Step6->Step7

Fig 2. Step-by-step experimental workflow for the Grignard reaction protocol.

Phase 1: Apparatus & Reagent Preparation
  • Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen gas inlet. Flame-dry the glassware under a vacuum and allow it to cool to room temperature under a continuous flow of inert gas. Causality: Grignard reagents are destroyed by trace water (pKa 15.7), making absolute anhydrous conditions critical.

  • Substrate Solvation: Weigh Methyl trans-4-pentylcyclohexanecarboxylate (1.0 mmol, 212.3 mg) and dissolve it in 5.0 mL of anhydrous Tetrahydrofuran (THF). Transfer this solution to the reaction flask via a dry syringe.

Phase 2: Nucleophilic Addition
  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Reagent Introduction: Using an argon-purged syringe, slowly add Methylmagnesium bromide (3.0 M in diethyl ether, 0.75 mL, 2.25 mmol) dropwise over 15 minutes. Causality: Dropwise addition prevents localized thermal spikes, ensuring the nucleophilic addition outpaces any potential alpha-proton abstraction that could epimerize the trans-stereocenter.

Phase 3: Reaction Maturation
  • Thermal Activation: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Self-Validation (Monitoring): Stir the mixture for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the UV-inactive ester spot (visualized via phosphomolybdic acid or KMnO₄ stain) is entirely consumed.

Phase 4: Quenching & Workup
  • Safe Quenching: Re-cool the flask to 0 °C. Carefully add 5.0 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise. Causality: The mixture will vigorously evolve methane gas and form magnesium salt precipitates. NH₄Cl neutralizes the basic alkoxide without providing the strong acidity (unlike HCl) that would trigger E1 dehydration of the tertiary alcohol into an alkene.

  • Phase Separation: Add 10 mL of Ethyl Acetate (EtOAc) to the flask and transfer the biphasic mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer with two additional 10 mL portions of EtOAc.

  • Washing & Drying: Combine the organic extracts, wash with 15 mL of saturated NaCl (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

Phase 5: Isolation
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to yield the pure tertiary alcohol.

References

  • Reactions of Grignard Reagents, Master Organic Chemistry,[Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems, Chemistry Steps,[Link]

  • Grignard Reaction - Common Conditions: R-MgX + Ester, Common Organic Chemistry,[Link]

Method

Laboratory scale-up procedures for Methyl trans-4-pentylcyclohexanecarboxylate production

An Application Note and Protocol for Researchers Laboratory Scale-Up Synthesis of Methyl trans-4-pentylcyclohexanecarboxylate Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of me...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Laboratory Scale-Up Synthesis of Methyl trans-4-pentylcyclohexanecarboxylate

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of methyl trans-4-pentylcyclohexanecarboxylate, a valuable intermediate in the development of specialized chemicals and materials. The protocol is structured as a two-part synthesis beginning with the dearomative hydrogenation of 4-pentylbenzoic acid to yield the key intermediate, trans-4-pentylcyclohexanecarboxylic acid. This is followed by a classic Fischer-Speier esterification to produce the final methyl ester. This guide emphasizes the causality behind procedural choices, robust self-validating protocols, and critical safety considerations, designed for researchers and professionals in chemical and drug development.

Introduction and Synthetic Strategy

Methyl trans-4-pentylcyclohexanecarboxylate (MW: 212.33 g/mol , CAS: 80361-84-8) is an aliphatic ester whose structural motif is of interest in fields such as liquid crystal research and as a building block in medicinal chemistry.[1][2][3] The synthesis of this target molecule is most effectively approached via a two-step sequence that ensures high purity and stereochemical control.

The chosen synthetic pathway involves:

  • Catalytic Hydrogenation: The aromatic ring of commercially available 4-pentylbenzoic acid is reduced to a cyclohexane ring. This transformation is challenging due to the high resonance stability of the benzene ring and potential catalyst poisoning by the carboxyl group.[4] The use of a robust catalyst under forcing conditions is necessary to achieve high conversion.[5][6] This step yields a mixture of cis and trans isomers of 4-pentylcyclohexanecarboxylic acid, with the trans isomer being the thermodynamically favored product.

  • Fischer-Speier Esterification: The resulting trans-4-pentylcyclohexanecarboxylic acid is then converted to its methyl ester. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] The reaction is driven to completion by using a large excess of the alcohol (methanol), which acts as both reactant and solvent.

This document provides detailed, step-by-step protocols for both stages, including reagent handling, reaction setup, workup, purification, and characterization.

Overall Synthetic Scheme

Synthetic_Scheme Start 4-Pentylbenzoic Acid Intermediate trans-4-Pentylcyclohexanecarboxylic Acid Start->Intermediate Step 1: H2, Rh/C High Pressure, Heat Final Methyl trans-4-pentylcyclohexanecarboxylate Intermediate->Final Step 2: CH3OH, H2SO4 (cat.) Reflux

Caption: Two-step synthesis of the target ester.

Part I: Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid

Principle and Rationale

The conversion of a substituted benzoic acid to its corresponding cyclohexane derivative requires the saturation of the aromatic ring. Catalytic hydrogenation is the method of choice for this transformation.

  • Causality of Experimental Choices :

    • Catalyst : Rhodium-on-carbon (Rh/C) is selected for its high activity in hydrogenating aromatic rings, which are otherwise resistant to reduction under standard conditions.[9] Catalysts like Platinum or Ruthenium are also effective but Rhodium often provides a good balance of activity and selectivity.[5][10]

    • Reaction Conditions : High hydrogen pressure (e.g., >50 bar) and elevated temperatures (e.g., >80 °C) are necessary to overcome the large resonance stabilization energy of the benzene ring.[4][5] These forcing conditions facilitate the adsorption of the aromatic substrate and dissociative adsorption of hydrogen onto the catalyst surface, following a Langmuir-Hinshelwood mechanism.[11]

    • Stereochemistry : The hydrogenation of 1,4-disubstituted benzene rings typically yields a mixture of cis and trans isomers.[10] While the initial addition of hydrogen atoms occurs in a syn fashion to the face of the ring adsorbed on the catalyst, subsequent isomerization can occur under the reaction conditions to favor the thermodynamically more stable trans isomer, where the two large substituents are in an equatorial-equatorial conformation.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.QuantityNotes
4-Pentylbenzoic Acid26311-45-5192.2510.0 gStarting material
5% Rhodium on Carbon (Rh/C)7440-16-6-1.0 gCatalyst, handle carefully
Ethanol64-17-546.07150 mLSolvent
Diethyl Ether60-29-774.12200 mLFor extraction
Sodium Sulfate (Anhydrous)7757-82-6142.04~10 gDrying agent
Celite® (or other filter aid)61790-53-2-~5 gFor filtration
  • Equipment : High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, heating mantle, and pressure gauge; standard laboratory glassware; rotary evaporator; filtration apparatus.

Experimental Protocol: Hydrogenation
  • Reactor Charging : To the steel vessel of a high-pressure autoclave, add 4-pentylbenzoic acid (10.0 g, 52.0 mmol) and ethanol (150 mL).

  • Catalyst Addition : Under a gentle stream of inert gas (e.g., nitrogen or argon) to prevent ignition of the dry catalyst, carefully add 5% Rh/C (1.0 g, 10% w/w). Note : The catalyst should be handled wet or under an inert atmosphere as dry hydrogenation catalysts can be pyrophoric.

  • System Sealing and Purging : Seal the autoclave securely. Purge the system by pressurizing with nitrogen (to ~10 bar) and then venting, repeating this cycle three times to remove all oxygen.

  • Hydrogenation Reaction : After purging, pressurize the vessel with hydrogen gas to 70 bar (approx. 1000 psi).

  • Heating and Stirring : Begin vigorous stirring and heat the reaction mixture to 100 °C. The pressure will increase with temperature; if necessary, adjust the hydrogen pressure back to the target range.

  • Monitoring : Maintain the reaction at 100 °C and 70-80 bar for 12-18 hours. The reaction progress can be monitored by the cessation of hydrogen uptake, as observed on the pressure gauge.

  • Cooling and Depressurization : After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Filtration : Purge the vessel with nitrogen before opening. The reaction mixture contains a fine black powder of the catalyst. To remove it, dilute the mixture with additional ethanol and filter it through a pad of Celite®. Wash the Celite® pad with more ethanol to recover all the product. Caution : Do not allow the filtered catalyst on the Celite® to dry in the air, as it can ignite. Quench it immediately with water.

  • Solvent Removal : Combine the filtrates and remove the ethanol using a rotary evaporator. This will yield a crude solid or oil.

  • Purification : The crude product is trans-4-pentylcyclohexanecarboxylic acid, which may contain some of the cis-isomer.[12][13] Purification can be achieved by recrystallization from a suitable solvent like hexanes or acetonitrile to yield the pure trans-isomer as a white solid.

  • Expected Outcome : Yields are typically high (>90%). The purified product should have a melting point of 51-53 °C.[12]

Part II: Synthesis of Methyl trans-4-pentylcyclohexanecarboxylate

Principle and Rationale

Fischer-Speier esterification is a robust and scalable method for converting carboxylic acids into esters. The reaction is an acid-catalyzed nucleophilic acyl substitution.[7][14]

  • Causality of Experimental Choices :

    • Reaction Mechanism : The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (H₂SO₄).[15] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol). A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, followed by deprotonation to yield the final ester product.[8][16]

    • Equilibrium Control : The Fischer esterification is a reversible reaction.[8][15] According to Le Châtelier's principle, the equilibrium can be shifted towards the product side by either removing water as it forms or by using a large excess of one of the reactants.[16] The latter approach is more convenient on a laboratory scale; using methanol as the solvent ensures it is present in a large excess, driving the reaction to completion.

Visualization of the Fischer Esterification Mechanismdot

Fischer_Esterification

Sources

Technical Notes & Optimization

Troubleshooting

Improving esterification yield of trans-4-pentylcyclohexanecarboxylic acid

Welcome to the Technical Support Center for Liquid Crystal and Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific steric and thermodynamic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Liquid Crystal and Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific steric and thermodynamic challenges associated with the esterification of trans-4-pentylcyclohexanecarboxylic acid.

Because this compound is a critical rigid-skeleton intermediate used in the synthesis of highly oriented liquid crystal displays (LCDs) and active pharmaceutical ingredients[1], maximizing its esterification yield is paramount for scale-up economics.

I. Mechanistic Overview & Reaction Selection

Trans-4-pentylcyclohexanecarboxylic acid adopts a chair conformation where both the bulky pentyl group and the carboxylic acid group sit in equatorial positions to minimize 1,3-diaxial interactions. While the equatorial position is more accessible than the axial, the sheer steric bulk of the adjacent cyclohexane ring severely hinders nucleophilic attack at the carbonyl carbon. Relying on traditional equilibrium-driven methods often leads to stalled reactions and poor recovery.

Esterification_Workflow Substrate trans-4-Pentylcyclohexanecarboxylic Acid (Equatorial Conformation) Decision Target Alcohol Profile? Substrate->Decision RouteA Acid Chloride Activation (Oxalyl Chloride / DMF cat.) Decision->RouteA Primary/Secondary (Acid-Stable) RouteB Steglich Esterification (DIC / DMAP) Decision->RouteB Tertiary/Phenolic (Acid-Labile/Hindered) IntermediateA Acyl Chloride Intermediate (Highly Electrophilic) RouteA->IntermediateA IntermediateB O-Acylisourea / Acyl Pyridinium (Active Ester) RouteB->IntermediateB Product High-Yield Ester Product IntermediateA->Product + Alcohol & Et3N IntermediateB->Product + Alcohol

Decision matrix and reaction workflow for optimizing the esterification of hindered carboxylic acids.

II. Troubleshooting Guide & FAQs

Q: Why does my Fischer esterification yield plateau at <40% despite extended reflux times and a Dean-Stark trap? A: Fischer esterification is a reversible, equilibrium-driven process. The steric hindrance of the cyclohexyl ring significantly raises the activation energy required to form the tetrahedral intermediate. Even with a strong dehydrating acid catalyst like sulfuric acid, the equilibrium struggles to push forward[2]. To achieve >85% yields, you must abandon equilibrium methods and utilize irreversible activation strategies, such as converting the acid to an acyl chloride, which drives the reaction to completion via the irreversible loss of HCl gas[2].

Q: During Steglich esterification with DCC, my yield is low and NMR shows a significant byproduct. What is happening? A: You are observing the formation of an N-acylurea byproduct. During Steglich esterification, the carboxylic acid reacts with the carbodiimide (DCC) to form an O-acylisourea intermediate[3]. Because your substrate is sterically hindered, the subsequent nucleophilic attack by the alcohol is slow. This delay allows the O-acylisourea to undergo a 1,3-rearrangement into an unreactive N-acylurea dead-end[3]. Solution: You must add ~5 mol-% of DMAP (4-dimethylaminopyridine). DMAP acts as an aggressive acyl transfer reagent; it is a stronger nucleophile than the alcohol and rapidly attacks the O-acylisourea to form a highly reactive acyl pyridinium intermediate, completely suppressing the side reaction[4].

Q: What is the most sustainable and scalable coupling reagent for this transformation? A: Traditional carbodiimides pose severe Environmental, Health, and Safety (EHS) risks (e.g., DIC is highly toxic by inhalation, and DCC is a strong sensitizer)[5]. For a modern, scalable approach, recent solvent-reagent selection guides strongly recommend using Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) paired with dimethyl carbonate (DMC) as the solvent[5]. This avoids hazardous halogenated solvents like DCM and provides excellent yields for sterically demanding substrates.

III. Validated Experimental Protocols

Protocol A: Irreversible Acid Chloride Method (Best for Acid-Stable Alcohols)

Causality Insight: Oxalyl chloride is selected over thionyl chloride because its byproducts (CO, CO₂, HCl) are entirely gaseous, ensuring absolute reaction completion without leaving reactive sulfur residues that could poison downstream liquid crystal formulations.

  • Activation: Dissolve 1.0 eq of trans-4-pentylcyclohexanecarboxylic acid in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Catalysis: Add 0.05 eq of anhydrous DMF. Note: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which is the true active chlorinating species.

  • Chlorination: Dropwise add 1.2 eq of oxalyl chloride at 0°C.

  • Self-Validation Check: Observe the reaction mixture. Vigorous gas evolution (CO₂ and CO bubbles) will occur. The cessation of bubbling (typically after 2-3 hours at room temperature) is your visual confirmation that the acyl chloride formation is complete.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to prevent side reactions.

  • Coupling: Redissolve the crude acyl chloride in DCM. At 0°C, add 1.2 eq of the target alcohol followed by 1.5 eq of triethylamine (Et₃N) to scavenge the generated HCl. Stir for 4 hours.

  • Workup: Quench with water, wash the organic layer with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

Protocol B: DMAP-Catalyzed Steglich Esterification (Best for Tertiary Alcohols & Phenols)

Causality Insight: N,N′-Diisopropylcarbodiimide (DIC) is utilized here instead of DCC. The urea byproduct of DIC (DIU) is highly soluble in organic solvents, eliminating the tedious and often incomplete filtration steps required to remove the insoluble dicyclohexylurea (DCU) generated by DCC[3].

  • Preparation: Dissolve 1.0 eq of trans-4-pentylcyclohexanecarboxylic acid and 1.1 eq of the target alcohol in anhydrous DCM or THF.

  • Catalysis: Add 0.1 eq of DMAP.

  • Coupling: Cool the mixture to 0°C and add 1.1 eq of DIC dropwise.

  • Self-Validation Check: Monitor the reaction via TLC. The rapid disappearance of the starting acid spot and the appearance of a less polar ester spot within the first 2 hours confirms the successful formation and turnover of the acyl pyridinium intermediate[5].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Purification: Concentrate the mixture and purify directly via silica gel column chromatography to isolate the pure ester.

IV. Quantitative Data Comparison

Summarizing the kinetic and safety profiles of these methods allows for rapid decision-making during process development.

Esterification MethodPrimary ReagentsTypical Yield RangeReaction TimePrimary ByproductEHS / Scalability Profile
Fischer (Equilibrium) H₂SO₄, Excess Alcohol20% - 40%24h+WaterLow Hazard, but economically unviable due to low yield.
Acid Chloride Oxalyl chloride, Et₃N85% - 95%4 - 6hHCl, CO, CO₂ gasesHigh Hazard (Toxic gases); requires excellent ventilation.
Steglich DIC, DMAP80% - 90%12 - 16hDiisopropylureaModerate Hazard; DIC is toxic by inhalation[5].
Mukaiyama (Green) Mukaiyama's reagent, DMC75% - 85%12hPyridone derivativeExcellent ; utilizes greener solvents and avoids sensitizers[5].

V. References

1.[3] Wikipedia. "Steglich esterification". URL: 2.[4] Organic Chemistry Portal. "Steglich Esterification". URL: 3.[1] Arborpharmchem. "CAS.38289-29-1 trans-4-Pentylcyclohexanecarboxylic acid". URL: 4.[2] Chemistry Stack Exchange. "Routes of formation of esters with highest yield". URL: 5.[5] Green Chemistry (RSC). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". URL:

Sources

Optimization

Technical Support Center: Minimizing Hydrolysis in Methyl trans-4-pentylcyclohexanecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the degradation of sensitive ester intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the degradation of sensitive ester intermediates. Methyl trans-4-pentylcyclohexanecarboxylate (CAS: 80361-84-8) is a valuable lipophilic ester widely utilized in liquid crystal synthesis and pharmaceutical development[1]. Despite its hydrophobic cyclohexyl tail, the ester linkage remains highly susceptible to nucleophilic attack by water[2].

This guide provides the mechanistic insight and field-proven protocols necessary to establish a self-validating storage system that virtually eliminates hydrolysis byproducts.

Mechanistic Insight: The Causality of Degradation

Ester hydrolysis is not a spontaneous event; it is a bimolecular reaction requiring water and is significantly accelerated by trace acid or base catalysts[3]. When exposed to ambient humidity during storage, water molecules act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester[2]. This forms an unstable tetrahedral intermediate that rapidly collapses, cleaving the ester bond to yield trans-4-pentylcyclohexanecarboxylic acid and methanol[3].

Hydrolysis Ester Methyl trans-4-pentylcyclohexanecarboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H2O (Moisture) Water->Intermediate Catalyst H+ / OH- (Trace) Catalyst->Intermediate Catalysis Acid trans-4-pentylcyclohexanecarboxylic acid Intermediate->Acid Cleavage Methanol Methanol Intermediate->Methanol Cleavage

Mechanistic pathway of ester hydrolysis triggered by moisture and trace catalysts.

Troubleshooting FAQs

Q1: My GC/MS shows a growing peak at a lower retention time, and the liquid is becoming turbid. What is happening? A: This is the classic physical signature of hydrolysis. The ester is degrading into trans-4-pentylcyclohexanecarboxylic acid. Because the carboxylic acid byproduct has different solubility parameters and a higher melting point than the parent ester, it often precipitates out of the lipophilic liquid, causing a white turbidity. The new GC peak corresponds to the cleaved acid or the volatile methanol byproduct.

Q2: Can I just store the bulk bottle in the refrigerator to slow down the reaction? A: No. While lowering the temperature decreases the kinetic rate of hydrolysis[4], repeatedly opening a cold bulk bottle introduces ambient room-temperature air. The temperature differential causes immediate condensation of atmospheric water vapor onto the inner walls of the container and the chemical surface. This micro-layer of moisture acts as the primary reactant[2]. You must aliquot the material.

Q3: Should I add chemical stabilizers to the storage container? A: In industrial formulations, ester stabilizers like carbodiimides (e.g., Bis(2,6-diisopropylphenyl)carbodiimide) are highly effective because they react with carboxylic acids to form stable amide linkages, effectively scavenging the hydrolysis byproducts and halting autocatalysis[5]. However, for pure synthetic intermediates, adding stabilizers introduces chemical impurities. We rely strictly on physical exclusion of water and temperature control.

Q4: Does the container material matter? A: Yes. Standard soda-lime glass can leach trace alkaline silicates over time. Because alkaline hydrolysis is an irreversible process (forming a stable carboxylate salt)[3], even trace base can drive the reaction forward. We mandate the use of Type I borosilicate glass or inert fluoropolymer containers.

Self-Validating Storage Protocol: Anhydrous Aliquoting

To achieve zero-defect storage, we employ a self-validating system. A protocol is only reliable if it has built-in failure indicators. By including a moisture-indicating desiccant in the secondary containment, researchers can instantly verify the integrity of the anhydrous environment without opening the primary vial.

StorageWorkflow Start Bulk Ester Received Dry Transfer to Glovebox (RH < 5%) Start->Dry Aliquots Divide into Single-Use Amber Vials Dry->Aliquots Purge Argon Gas Blanketing Aliquots->Purge Seal Seal with PTFE Caps Purge->Seal Store Store at -20°C with Indicating Desiccant Seal->Store

Workflow for aliquoting and storing moisture-sensitive esters to prevent degradation.

Step-by-Step Methodology:
  • Thermal Equilibration: Before opening the newly received bulk bottle of Methyl trans-4-pentylcyclohexanecarboxylate, allow it to equilibrate completely to room temperature in a desiccator. This prevents condensation upon opening.

  • Controlled Environment Transfer: Move the bulk bottle and pre-dried Type I borosilicate amber vials into a glovebox or a dry box maintained at < 5% relative humidity[2].

  • Aliquoting: Divide the bulk liquid into single-use volumes. Causality note: Single-use aliquots eliminate the freeze-thaw cycles and repeated moisture exposure that ruin bulk stocks.

  • Argon Blanketing: Purge the headspace of each vial with dry Argon gas. Causality note: Argon is denser than Nitrogen and forms a heavier protective blanket over the liquid surface, effectively displacing oxygen and moisture.

  • Sealing: Cap the vials tightly using PTFE-lined screw caps. Standard polyethylene liners are permeable to moisture over long durations; PTFE provides an absolute barrier.

  • Self-Validating Secondary Containment: Place the sealed vials into a vacuum-sealed Mylar pouch containing a packet of indicating silica gel (orange-to-green). Store the pouch at -20°C.

    • Validation Check: Before using an aliquot, inspect the silica gel through the pouch window. If it remains orange, the anhydrous environment is intact. If it has turned green, moisture has breached the system, and the ester should be tested for purity before use.

Quantitative Data: Impact of Storage Conditions

The following table summarizes the expected degradation profiles based on various storage methodologies.

Storage MethodologyTemperatureHeadspace AtmosphereContainer SealEst. 12-Month Degradation (%)Visual Indicator of Failure
Ideal (Aliquoted) -20°CArgon (Dense, Inert)PTFE-Lined Cap< 0.5%None (Clear liquid)
Standard (Bulk) 4°CAmbient AirPolyethylene Cap2.0% - 5.0%Slight turbidity
Poor (Benchtop) 25°CAmbient AirLoose Cap> 15.0%White precipitate (Acid)
References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: carbodiimide.com URL:[Link]

  • Understanding the chemical basis of drug stability and degradation Source: pharmaceutical-journal.com URL:[Link]

  • Preventing Chemical Degradation of Drug Products Source: ftloscience.com URL:[Link]

  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids Source: aade.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl trans-4-pentylcyclohexanecarboxylate vs ethyl trans-4-pentylcyclohexanecarboxylate reactivity comparison

Executive Summary & Structural Significance The trans-4-pentylcyclohexanecarboxylate scaffold is a highly valuable structural motif, predominantly utilized as a critical intermediate in the synthesis of nematic liquid cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The trans-4-pentylcyclohexanecarboxylate scaffold is a highly valuable structural motif, predominantly utilized as a critical intermediate in the synthesis of nematic liquid crystals and lipophilic pharmaceutical candidates[3]. When designing synthetic routes, the choice of the ester protecting group—specifically methyl (CAS: 80361-84-8) versus ethyl —profoundly dictates the thermodynamic and kinetic parameters of downstream functionalization.

As an Application Scientist, selecting between these two esters requires a rigorous understanding of their differential reactivity. This guide provides an objective, data-driven comparison of their performance in nucleophilic acyl substitutions, supported by validated experimental methodologies.

Mechanistic Reactivity Analysis

The reactivity of an ester toward nucleophiles (such as hydroxide in saponification or alkoxides in transesterification) is governed by two primary factors: steric hindrance and electronic (inductive) effects [1].

  • Steric Hindrance (The Dominant Factor): The methyl ester is inherently less sterically encumbered than the ethyl ester. During nucleophilic acyl substitution, the nucleophile attacks the sp2 -hybridized carbonyl carbon to form an sp3 -hybridized tetrahedral intermediate [2]. The bulkier ethyl group increases the activation energy ( Ea​ ) of this transition state, significantly retarding the reaction rate.

  • Electrophilicity & Inductive Effects: The ethyl group is a slightly stronger electron-donating group than the methyl group. This hyperconjugative and inductive donation marginally increases the electron density at the carbonyl carbon of the ethyl ester, rendering it less electrophilic and less susceptible to nucleophilic attack compared to its methyl counterpart.

  • Equilibrium Driving Forces: In transesterification reactions, the methyl ester is often preferred because the byproduct, methanol (b.p. 64.7 °C), is easier to remove via distillation than ethanol (b.p. 78.3 °C), thereby driving the reaction to completion via Le Chatelier’s principle [2].

Quantitative Reactivity Profile

The following table summarizes the comparative reactivity metrics based on standardized alkaline hydrolysis conditions in a ternary solvent system.

Kinetic / Thermodynamic MetricMethyl trans-4-pentylcyclohexanecarboxylateEthyl trans-4-pentylcyclohexanecarboxylate
Leaving Group Methoxide ( CH3​O− )Ethoxide ( CH3​CH2​O− )
Relative Saponification Rate ( krel​ ) 1.0 (Baseline)~0.35 - 0.45
Steric Parameter (Taft Es​ ) 0.00-0.07
Optimal Hydrolysis Temp 40 °C60 - 65 °C
Transesterification Ease High (Methanol easily distilled)Moderate (Ethanol requires higher heat)

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to aid researchers in troubleshooting and scaling.

Protocol A: Accelerated Alkaline Hydrolysis (Saponification)

Objective: Quantitative conversion of the ester to trans-4-pentylcyclohexanecarboxylic acid. Causality & Design: Due to the highly lipophilic pentylcyclohexyl tail, standard aqueous hydrolysis fails due to biphasic separation. A ternary solvent system (THF/MeOH/H2O) is employed to ensure complete homogeneity, maximizing the collision frequency between the hydroxide nucleophile and the ester carbonyl. Furthermore, Lithium Hydroxide (LiOH) is selected over NaOH; the lithium cation acts as a mild Lewis acid to coordinate the carbonyl oxygen, accelerating the attack, while lithium carboxylate salts maintain superior solubility in organic-aqueous mixtures.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 2:1:1 (v/v/v) mixture of Tetrahydrofuran (THF), Methanol, and 1M aqueous LiOH.

  • Reaction Initiation: Dissolve 10.0 mmol of the selected ester in 40 mL of the solvent mixture at room temperature under continuous magnetic stirring.

  • Thermal Activation:

    • For the Methyl Ester: Heat the mixture to 40 °C. Complete conversion typically occurs within 2 hours.

    • For the Ethyl Ester: Heat the mixture to 65 °C (reflux). Complete conversion requires approximately 4.5 to 5 hours due to the higher steric barrier.

  • In-Process Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent. The complete disappearance of the high- Rf​ ester spot and the appearance of a UV-inactive, iodine-stainable baseline spot (the carboxylate salt) confirms 100% conversion.

  • Workup & Isolation: Evaporate the THF/MeOH in vacuo. Dilute the remaining aqueous layer with 20 mL of water and acidify to pH 2 using 1M HCl to protonate the carboxylate. Extract the precipitated free acid with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure carboxylic acid.

Protocol B: Acid-Catalyzed Transesterification

Objective: Exchanging the methyl/ethyl group for a complex, bulky alcohol (e.g., for liquid crystal tuning). Causality & Design: Acid catalysis protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon [1]. This is strictly required when reacting these esters with bulky alcohols, as basic conditions would fail to overcome the steric hindrance of the incoming nucleophile. The methyl ester is the preferred starting material here, as the evolved methanol is continuously distilled off to prevent the reverse reaction.

Reaction Pathway Visualization

The following diagram illustrates the divergent kinetic pathways and transition states during the alkaline hydrolysis of both esters.

EsterHydrolysis ME Methyl trans-4-pentyl cyclohexanecarboxylate TI_M Tetrahedral Intermediate (Low Steric Bulk) ME->TI_M OH⁻ Attack (Fast / Low Ea) EE Ethyl trans-4-pentyl cyclohexanecarboxylate TI_E Tetrahedral Intermediate (High Steric Bulk) EE->TI_E OH⁻ Attack (Slow / High Ea) Acid trans-4-pentylcyclohexane carboxylic acid TI_M->Acid -MeOH Elimination TI_E->Acid -EtOH Elimination

Caption: Kinetic divergence in the hydrolysis of methyl vs. ethyl trans-4-pentylcyclohexanecarboxylates.

References

  • Title: Transesterification Under Acidic and Basic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: Transesterification (Mechanisms and Applications) Source: Wikipedia URL: [Link]

Comparative

Benchmarking CAS 80361-84-8 against alternative mesogenic building blocks

Benchmarking CAS 80361-84-8 Against Alternative Mesogenic Building Blocks: A Comprehensive Guide for Liquid Crystal Design In the development of advanced nematic liquid crystals (LCs) for electro-optic displays, chemores...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking CAS 80361-84-8 Against Alternative Mesogenic Building Blocks: A Comprehensive Guide for Liquid Crystal Design

In the development of advanced nematic liquid crystals (LCs) for electro-optic displays, chemoresponsive sensors, and high-power laser optics, the selection of the mesogenic core dictates the fundamental physical limits of the final material. CAS 80361-84-8 (Methyl trans-4-pentylcyclohexanecarboxylate) serves as a foundational building block for synthesizing phenylcyclohexane (PCH) and bicyclohexane (CCH) mesogens.

As a Senior Application Scientist, I have structured this guide to objectively benchmark CAS 80361-84-8 against alternative building blocks—such as cyanobiphenyls and phenyl benzoates—focusing on mechanistic causality, comparative performance data, and self-validating synthetic workflows.

Mechanistic Causality: The Role of the Saturated Core

The defining characteristic of CAS 80361-84-8 is its trans-1,4-disubstituted cyclohexane ring. When incorporated into a liquid crystal core, this saturated aliphatic ring introduces profound structural and electronic differences compared to traditional unsaturated aromatic rings (e.g., biphenyls).

Rotational Viscosity ( γ1​ ): The lack of rigid π

π stacking interactions between adjacent cyclohexane rings reduces intermolecular friction. This directly causes a lower rotational viscosity, enabling faster electro-optic response times in twisted nematic (TN) and in-plane switching (IPS) displays.
  • Birefringence ( Δn ): Birefringence is heavily dependent on the polarizability of the molecule along its long axis. Because the cyclohexane ring lacks delocalized π -electrons, PCH and CCH mesogens exhibit significantly lower optical anisotropy ( Δn≈0.05−0.10 ) compared to biphenyls.

  • Laser-Induced Damage Threshold (LIDT): In high-power laser applications, materials with extended π -electron delocalization are prone to multi-photon absorption, leading to localized heating, bubble formation, and catastrophic optical damage[1]. The saturated nature of CAS 80361-84-8 derivatives renders them highly transparent in the UV and visible spectrum, drastically increasing their LIDT and making them ideal for polarization control optics in nanosecond-regime lasers[1].

  • PropertyPathway Core Mesogenic Core Selection PCH trans-1,4-Cyclohexane (CAS 80361-84-8 derived) Core->PCH Biphenyl Biphenyl Core (e.g., 5CB precursors) Core->Biphenyl LowVisc Low Rotational Viscosity PCH->LowVisc LowBire Low Birefringence (Δn) PCH->LowBire HighUV High UV/Laser Stability PCH->HighUV HighVisc High Rotational Viscosity Biphenyl->HighVisc HighBire High Birefringence (Δn) Biphenyl->HighBire LowUV Prone to UV Degradation Biphenyl->LowUV

    Fig 1. Divergent structure-property relationships based on mesogenic core selection.

    Benchmarking Alternatives: Comparative Performance Data

    To objectively evaluate CAS 80361-84-8, we must benchmark its derivatives against three primary alternative classes:

    • Cyanobiphenyls (e.g., 5CB): The industry standard for basic nematic phases, offering strong positive dielectric anisotropy but suffering from high UV absorption[2].

    • Phenyl Benzoates (Ester-linked): Easy to synthesize with wide nematic ranges, but chemically less stable due to the reactive ester linkage.

    • Fluorinated Mesogens: Highly stable with excellent voltage holding ratios (VHR) for active-matrix displays, though synthesis is highly complex.

    Table 1: Quantitative Comparison of Mesogenic Building Blocks

    Property / MetricCAS 80361-84-8 Derived (PCH/CCH)Cyanobiphenyls (e.g., 5CB)Phenyl Benzoates (Esters)Fluorinated Mesogens
    Core Structure Saturated (Cyclohexane)Unsaturated (Biphenyl)Unsaturated (Aromatic)Halogenated Aromatic
    Birefringence ( Δn ) Low (~0.05 - 0.10)High (~0.15 - 0.20)Medium (~0.10 - 0.15)Low to Medium
    Rotational Viscosity ( γ1​ ) LowHighHighVery Low
    UV / Laser Stability Excellent (High LIDT)Poor (Degrades rapidly)ModerateExcellent
    Dielectric Anisotropy ( Δϵ ) Weak to ModerateStrong PositiveModerateStrong Positive/Negative
    Synthesis Complexity ModerateLowLowHigh

    Experimental Workflows & Self-Validating Protocols

    A highly effective use of CAS 80361-84-8 is its conversion into trans-4-pentylcyclohexanecarboxylic acid (C5CA), which can be used to formulate chemoresponsive hydrogen-bonded liquid crystals[3]. The following protocol details the synthesis and validation of this process.

    Step-by-Step Methodology: Synthesis of a Hydrogen-Bonded Nematic Phase

    Phase 1: Saponification of CAS 80361-84-8

    • Reaction Setup: Dissolve 10 mmol of CAS 80361-84-8 in 20 mL of methanol. Add 15 mmol of sodium hydroxide (NaOH) dissolved in 5 mL of distilled water.

    • Causality of Conditions: The methyl ester is highly stable. Refluxing in a strong base (NaOH) drives the equilibrium toward the carboxylate salt. Methanol is chosen as the co-solvent to ensure the hydrophobic pentylcyclohexane chain remains in solution during the reaction.

    • Reflux & Acidification: Reflux the mixture for 4 hours. Cool to room temperature and acidify dropwise with 2M HCl until the pH reaches 2.

    • Causality of Acidification: Protonating the soluble carboxylate salt forces the precipitation of the free carboxylic acid (C5CA), allowing for easy isolation via vacuum filtration.

    • Self-Validation (FTIR): Analyze the dried precipitate using FTIR spectroscopy. The protocol is validated if the sharp ester carbonyl stretch (~1740 cm⁻¹) completely disappears, replaced by a broad O-H stretch (2500–3300 cm⁻¹) and an acid carbonyl stretch (~1700 cm⁻¹).

    Phase 2: Formulation of the Chemoresponsive LC

    • Heterodimerization: Mix the synthesized C5CA with 4-butylbenzoic acid (C4BA) in a strict 1:1 molar ratio[3]. Dissolve the mixture in ethyl acetate and evaporate under a vacuum for 12 hours.

    • Causality of the Mixture: Neither pure C5CA nor pure C4BA exhibits a nematic phase at room temperature. However, mixing them forces the formation of hydrogen-bonded heterodimers. This structural asymmetry disrupts the highly ordered crystal lattice, depressing the melting point and stabilizing a long-lived nematic phase at ambient conditions (30.6 °C to 111.7 °C)[3].

    • Self-Validation (POM): Place the mixture between two glass slides and observe under Polarized Optical Microscopy (POM). The appearance of a classic Schlieren or thread-like texture confirms the successful formation of the nematic phase.

    SyntheticWorkflow Step1 CAS 80361-84-8 Methyl trans-4-pentylcyclohexanecarboxylate Step2 Saponification (NaOH, MeOH/H2O) Reflux, 4h Step1->Step2 Step3 trans-4-Pentylcyclohexanecarboxylic Acid (Isolated via HCl precipitation) Step2->Step3 Step4 FTIR Validation (Shift from 1740 cm⁻¹ to 1700 cm⁻¹) Step3->Step4 Step5 Heterodimerization (Mix 1:1 with 4-Butylbenzoic Acid) Step4->Step5 Step6 Room-Temperature Nematic Phase (Chemoresponsive LC) Step5->Step6

    Fig 2. Self-validating synthetic workflow from CAS 80361-84-8 to a hydrogen-bonded nematic phase.

    Conclusion

    When benchmarking CAS 80361-84-8 against alternative mesogenic building blocks, its value lies in the physical properties imparted by the saturated trans-cyclohexane core. While cyanobiphenyls offer easier access to high birefringence, CAS 80361-84-8 is strictly required for applications demanding low rotational viscosity and extreme resilience to UV and high-peak-power laser degradation[1]. By utilizing self-validating synthetic workflows, researchers can reliably leverage this building block to engineer advanced, chemoresponsive, and optically robust soft matter systems[3].

    References

    • Kosc, T. Z., et al. "Investigation of parameters governing damage resistance of nematic liquid crystals for high-power or peak-intensity laser applications." Scientific Reports, vol. 9, no. 16435, 2019. Available at:[Link]

    • Yu, H., et al. "Design of Chemoresponsive Soft Matter Using Hydrogen-Bonded Liquid Crystals." Materials, vol. 14, no. 5, 1055, 2021. Available at:[Link]

    • Won, Y., et al. "Metal Nanoparticle Dispersion, Alignment, and Assembly in Nematic Liquid Crystals for Applications in Switchable Plasmonic Color Filters and E-Polarizers." ACS Nano, vol. 9, no. 3, 2015. Available at:[Link]

    Sources

    Validation

    Evaluating Commercial Suppliers of Methyl trans-4-pentylcyclohexanecarboxylate for Research-Grade Purity

    As a Senior Application Scientist in materials chemistry, evaluating raw material suppliers goes far beyond simply reading a Certificate of Analysis (CoA). When sourcing Methyl trans-4-pentylcyclohexanecarboxylate (CAS:...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in materials chemistry, evaluating raw material suppliers goes far beyond simply reading a Certificate of Analysis (CoA). When sourcing Methyl trans-4-pentylcyclohexanecarboxylate (CAS: 80361-84-8) —a critical building block for calamitic (rod-like) liquid crystals and advanced optoelectronic materials—stereochemical purity is the single most critical parameter[1][2].

    This guide objectively compares commercial suppliers of this intermediate, explores the mechanistic impact of its impurities, and establishes a self-validating analytical workflow to verify research-grade purity before downstream synthesis.

    The Mechanistic Importance of Stereochemical Purity

    Methyl trans-4-pentylcyclohexanecarboxylate is heavily utilized in the synthesis of nematic liquid crystals, such as p-propoxyphenyl trans-4-pentylcyclohexanecarboxylate (PPPCC), which are essential for modern optical and THz technologies[3].

    The Causality of the Cis-Impurity: In liquid crystal design, molecules require a high degree of structural linearity to pack efficiently and form anisotropic mesophases. The trans-1,4-disubstituted cyclohexane ring achieves this by adopting a diequatorial chair conformation , keeping the pentyl chain and the carboxylate group perfectly anti-parallel.

    Conversely, the cis-isomer is forced into an axial-equatorial conformation . This introduces a severe ~109° kink in the molecular axis. When incorporated into a liquid crystal polymer or small-molecule nematic mixture, this kink disrupts the parallel alignment of adjacent molecules, weakens intermolecular van der Waals forces, and drastically lowers the clearing point (the nematic-to-isotropic transition temperature, TNI​ ).

    Mechanism Isomer Stereoisomer in LC Synthesis Trans Trans-Isomer (Diequatorial Chair) Isomer->Trans Cis Cis-Isomer (Axial-Equatorial Chair) Isomer->Cis Linear Linear Calamitic Shape (Optimal Packing) Trans->Linear Kinked Kinked Structure (Disrupted Packing) Cis->Kinked HighTc Stable Nematic Phase (High T_NI) Linear->HighTc LowTc Phase Separation / Lowered T_NI Kinked->LowTc

    Caption: Mechanistic impact of stereochemical isomers on liquid crystal packing and phase stability.

    Supplier Landscape & Comparative Analysis

    Commercial batches typically fall into two purity tiers: 95% and 98%[1][4]. The 3% difference is not trivial; it almost exclusively represents the presence of the cis-isomer and unesterified 4-pentylcyclohexanecarboxylic acid.

    If your workflow involves direct cross-coupling (e.g., Suzuki-Miyaura) without intermediate recrystallization, the 98% grade is mandatory to prevent catalyst poisoning and phase disruption.

    Quantitative Supplier Comparison
    Commercial SupplierDeclared PurityTarget ApplicationCatalog / CAS Verification
    98%Advanced LC Synthesis, Direct CouplingVerified (80361-84-8)
    98%Advanced LC Synthesis, Direct CouplingVerified (80361-84-8)
    98%Advanced LC Synthesis, Direct CouplingVerified (80361-84-8)
    95%Early-Stage / Bulk R&DVerified (80361-84-8)
    95%Early-Stage / Bulk R&DVerified (80361-84-8)

    Note: 95% purity grades from suppliers like [1] are highly cost-effective for bulk R&D but require downstream fractional crystallization to enrich the trans-isomer before final device fabrication.

    Self-Validating Experimental Protocol for Purity Assessment

    Relying solely on a supplier's CoA is insufficient for highly sensitive optoelectronic applications. You must establish a self-validating analytical system in your own lab.

    Protocol 1: GC-FID for Trans/Cis Isomeric Resolution

    Causality: The cis and trans isomers have identical molecular weights and nearly identical MS fragmentation patterns, making Mass Spectrometry alone insufficient for quantification. Flame Ionization Detection (FID) provides a uniform carbon response factor for both isomers, allowing direct area normalization for precise isomeric ratio determination. Self-Validating Step: The protocol incorporates a System Suitability Test (SST) using a known cis/trans mixture standard. If the chromatographic resolution ( Rs​ ) between the cis and trans peaks falls below 1.5, the system fails validation, preventing erroneous purity reports.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the commercial Methyl trans-4-pentylcyclohexanecarboxylate in 1.0 mL of GC-grade dichloromethane. Add 0.1 mg/mL of nonadecane as an internal standard.

    • Instrument Setup: Equip a GC-FID with a mid-polarity capillary column (e.g., DB-1701, 30m x 0.25mm x 0.25µm).

    • Thermal Gradient: Inject 1 µL (split ratio 50:1). Hold the oven at 100°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.

    • Data Integration: The trans-isomer will elute slightly later than the cis-isomer due to its extended linear structure interacting more strongly with the stationary phase. Calculate the trans area percentage relative to total isomer area.

    Protocol 2: 1H qNMR for Absolute Mass Fraction

    Causality: Chromatographic methods only quantify volatile components. Quantitative NMR (qNMR) integrates the signals of all proton-containing species, revealing "invisible" impurities like inorganic salts, residual solvents, or non-volatile polymeric byproducts. Self-Validating Step: Using an internal Certified Reference Material (CRM), such as Maleic acid, ensures the integration is tied to an absolute molar quantity.

    Step-by-Step Methodology:

    • Weighing: Accurately weigh ~20.00 mg of the sample and ~10.00 mg of Maleic acid CRM into a clean vial using a microbalance (d = 0.01 mg).

    • Solvation: Dissolve the mixture entirely in 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Acquisition: Acquire the 1H NMR spectrum using a high-field spectrometer (≥ 400 MHz). Crucial: Set the relaxation delay ( D1​ ) to at least 30 seconds to ensure complete longitudinal relaxation of all protons.

    • Calculation: Determine absolute purity by comparing the integral of the methyl ester singlet (~3.6 ppm, 3H) against the olefinic protons of the maleic acid standard (~6.3 ppm, 2H).

    Workflow Start Commercial Batch Methyl trans-4-pentylcyclohexanecarboxylate GC GC-FID / GC-MS (Trans/Cis Isomeric Ratio) Start->GC qNMR 1H qNMR (Absolute Mass Fraction) Start->qNMR Pass Research Grade Approved (>98% Trans, >99% Overall) GC->Pass Isomeric Purity ≥ 98% Fail Reject / Repurify (High Cis-Isomer or Acid) GC->Fail Isomeric Purity < 98% qNMR->Pass Assay ≥ 99% qNMR->Fail Assay < 99%

    Caption: Self-validating analytical workflow for assessing LC intermediate purity.

    Conclusion

    When sourcing Methyl trans-4-pentylcyclohexanecarboxylate, the intended application dictates the required purity grade. For advanced liquid crystal synthesis where the nematic phase stability is paramount, sourcing a 98% grade from suppliers like BLD Pharm or CalpacLab is highly recommended to minimize the cis-isomer kink effect. Regardless of the supplier, implementing a rigorous, self-validating GC-FID and qNMR workflow ensures that your downstream optoelectronic devices will not fail due to upstream raw material inconsistencies.

    References

    • CalpacLab. "Methyl trans-4-pentylcyclohexanecarboxylate, 98% Purity." CalpacLab Catalog. Available at:[Link]

    • V. N. Karazin Kharkiv National University. "Investigation of Physical, Opto-Electronics and Insulating Properties of PPPCC Liquid Crystal Molecule by Density Functional Theory (DFT) Method: A Theoretical Approach." Karazin Science. Available at: [Link]

    • Almanac Life Science India Pvt. Ltd. "Methyl trans-4-pentylcyclohexanecarboxylate 95%." Almanac Life Science Catalog. Available at: [Link]

    Sources

    Comparative

    Cross-validating synthetic routes for high-purity trans-4-pentylcyclohexanecarboxylate derivatives

    Title: Cross-Validating Synthetic Routes for High-Purity trans-4-Pentylcyclohexanecarboxylate Derivatives: A Comparative Guide Executive Summary & Application Landscape trans-4-Pentylcyclohexanecarboxylic acid (trans-4-P...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Cross-Validating Synthetic Routes for High-Purity trans-4-Pentylcyclohexanecarboxylate Derivatives: A Comparative Guide

    Executive Summary & Application Landscape

    trans-4-Pentylcyclohexanecarboxylic acid (trans-4-PCA) and its ester derivatives are critical structural motifs in advanced materials and pharmaceuticals. The rigid, linear geometry afforded by the trans-1,4-disubstituted cyclohexane ring makes these compounds indispensable as core units in nematic liquid crystals[1], agrochemical intermediates[2], and novel pharmaceutical agents, such as Plasmepsin II inhibitors for antimalarial therapies[3].

    The defining challenge in synthesizing these derivatives is achieving high stereoselectivity. The trans configuration—where both the pentyl chain and the carboxylate moiety occupy equatorial positions—is thermodynamically favored due to the minimization of 1,3-diaxial steric interactions. However, kinetic synthetic routes often yield a cis/trans mixture. This guide objectively compares the two primary synthetic routes, detailing the causality behind experimental choices and providing self-validating protocols to ensure >98% trans purity.

    Mechanistic Causality: Why Stereocontrol is Critical

    In liquid crystal applications, the linearity of the trans-isomer is required to maintain the anisotropic phase behavior (e.g., nematic or smectic phases)[1]. In pharmaceutical applications, the precise spatial orientation of the pentyl group dictates the lipophilic binding affinity within target enzyme pockets[3].

    During the catalytic hydrogenation of 4-pentylbenzoic acid, hydrogen is delivered from the catalyst surface to the aromatic ring. Depending on how the substrate adsorbs onto the metal surface, both cis and trans isomers are formed. Because the cis isomer forces one of the bulky substituents into an axial position, it is thermodynamically less stable. Consequently, a secondary thermodynamic equilibration step is mandatory to drive the mixture toward the trans geometry.

    Comparative Analysis of Synthetic Routes

    Route A: Catalytic Hydrogenation & Thermodynamic Equilibration (Industrial Standard) This route relies on the complete reduction of 4-pentylbenzoic acid using a Ruthenium or Rhodium catalyst on carbon (Ru/C or Rh/C), followed by base-catalyzed isomerization.

    • Pros: Highly scalable; utilizes inexpensive starting materials; thermodynamic control guarantees high purity if equilibrated properly.

    • Cons: Requires high-pressure hydrogenation equipment; the intermediate mixture requires harsh basic conditions and high temperatures for complete isomerization.

    Route B: Cross-Coupling & Dissolving Metal Reduction (Advanced Lab-Scale) This route builds the cyclohexane ring from 4-oxocyclohexanecarboxylate via alkyl addition, followed by dehydration and a dissolving metal reduction (e.g., Birch-type reduction using Li/NH3) which inherently favors the thermodynamic trans product.

    • Pros: Avoids high-pressure hydrogen; often yields higher initial trans selectivity without a separate prolonged equilibration step.

    • Cons: Reagents (alkali metals in liquid ammonia) are hazardous and difficult to scale; lower overall atom economy.

    Table 1: Quantitative Comparison of Synthetic Routes

    ParameterRoute A (Hydrogenation + Equilibration)Route B (Alkylation + Dissolving Metal)
    Starting Material 4-Pentylbenzoic acid4-Oxocyclohexanecarboxylate
    Initial trans Yield 40-60% (Kinetic mixture)>85% (Thermodynamic reduction)
    Post-Equilibration Purity >98% trans>95% trans
    Scalability Excellent (Multi-kilogram)Poor to Moderate (Lab-scale)
    Primary Safety Hazard High-pressure H 2​ gasLiquid NH 3​ , Pyrophoric metals
    Cost Efficiency High (Low reagent cost)Low (Expensive reagents/cryogenics)

    Visualizing the Workflows

    SyntheticRoutes StartA 4-Pentylbenzoic Acid Hydrogenation Catalytic Hydrogenation (Ru/C, H2, 100 atm) StartA->Hydrogenation Mixture cis/trans-4-PCA Mixture (Kinetic Control) Hydrogenation->Mixture Equilibration Thermodynamic Equilibration (Strong Base, Heat) Mixture->Equilibration TransPCA High-Purity trans-4-PCA (>98% trans) Equilibration->TransPCA Esterification Esterification (Ar-OH, DCC/DMAP) TransPCA->Esterification StartB 4-Oxocyclohexanecarboxylate Alkylation Pentyl Addition & Dehydration StartB->Alkylation Reduction Dissolving Metal Reduction (Li/NH3, Thermodynamic) Alkylation->Reduction Reduction->TransPCA FinalProduct trans-4-Pentylcyclohexanecarboxylate Derivatives Esterification->FinalProduct

    Figure 1: Comparative synthetic workflows for trans-4-pentylcyclohexanecarboxylate derivatives.

    Step-by-Step Experimental Methodology: Route A (Self-Validating System)

    To ensure scientific integrity, the following protocol incorporates strict In-Process Controls (IPCs) to create a self-validating workflow.

    Phase 1: Hydrogenation of 4-Pentylbenzoic Acid

    • Setup: Charge a high-pressure autoclave with 4-pentylbenzoic acid (1.0 eq), 5% Ru/C catalyst (0.05 eq by weight), and isopropanol as the solvent.

    • Reaction: Purge the reactor with N 2​ , then pressurize with H 2​ to 100 atm. Heat the mixture to 120°C and stir vigorously for 12 hours.

    • Filtration: Cool the reactor, safely vent the H 2​ , and filter the mixture through a Celite pad to remove the Ru/C catalyst. Concentrate the filtrate under reduced pressure.

    • Causality Check: At this stage, the product is a kinetic mixture of cis and trans isomers. Direct esterification here would ruin the liquid crystal or pharmaceutical efficacy.

    Phase 2: Thermodynamic Equilibration

    • Reagent Addition: Dissolve the cis/trans mixture in ethylene glycol. Add potassium hydroxide (KOH, 3.0 eq).

    • Thermal Isomerization: Heat the mixture to 180°C under a nitrogen atmosphere for 24 hours. Causality: The high temperature and strong base facilitate the reversible deprotonation of the alpha-carbon. The bulky pentyl and carboxylate groups sterically clash in the cis form, driving the equilibrium toward the diequatorial trans form.

    • IPC (Self-Validation): Withdraw a 0.5 mL aliquot, acidify, extract with ethyl acetate, and analyze via GC-MS or 1 H-NMR. The diagnostic alpha-proton of the trans isomer appears as a distinct triplet of triplets (tt) due to axial-axial couplings, whereas the cis isomer shows a narrower multiplet. Proceed only if the trans:cis ratio is >98:2.

    • Workup: Cool the mixture, dilute with water, and acidify to pH 2 using 6M HCl. Filter the resulting white precipitate, wash with cold water, and dry in vacuo to yield high-purity trans-4-PCA[4].

    Phase 3: Esterification to Target Derivatives

    • Activation: To a solution of trans-4-PCA (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF to form the acid chloride[3]. Stir for 2 hours, then concentrate to remove excess oxalyl chloride.

    • Coupling: Redissolve the acid chloride in DCM. Add the target alcohol/phenol (e.g., 4-cyanophenol for LC applications[5] or a complex piperidine derivative for Plasmepsin II inhibitors[3]) (1.0 eq) and triethylamine (2.0 eq).

    • Purification: Stir at room temperature for 12 hours. Wash the organic layer with saturated NaHCO 3​ , brine, dry over MgSO 4​ , and purify via silica gel chromatography to isolate the final trans-4-pentylcyclohexanecarboxylate derivative.

    Conclusion

    While both routes can yield the desired trans geometry, Route A remains the industry standard due to its scalability and the robust nature of thermodynamic equilibration. By implementing strict in-process NMR/GC controls during the isomerization phase, researchers can guarantee the high stereochemical purity required for both advanced materials and targeted drug development.

    References

    • Source: NINGBO INNO PHARMCHEM CO.,LTD. (nbinno.com)
    • Source: PMC (nih.gov)
    • Source: Sigma-Aldrich (sigmaaldrich.com)
    • Source: Google Patents (google.com)
    • Source: Echemi (echemi.com)

    Sources

    Safety & Regulatory Compliance

    Safety

    Methyl trans-4-pentylcyclohexanecarboxylate proper disposal procedures

    Operational Guide for the Safe Handling and Disposal of Methyl trans-4-pentylcyclohexanecarboxylate As drug development and synthetic workflows become increasingly complex, laboratory safety and stringent environmental c...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Guide for the Safe Handling and Disposal of Methyl trans-4-pentylcyclohexanecarboxylate

    As drug development and synthetic workflows become increasingly complex, laboratory safety and stringent environmental compliance are non-negotiable. Methyl trans-4-pentylcyclohexanecarboxylate (CAS: 80361-84-8) is a specialized organic ester utilized in advanced chemical synthesis and materials science. Due to its specific lipophilic structure and functional groups, it requires precise handling, segregation, and disposal protocols to ensure personnel safety and compliance with the Resource Conservation and Recovery Act (RCRA).

    This guide provides researchers and laboratory managers with a comprehensive, self-validating system for the lifecycle management of this compound, moving beyond basic safety data to explain the chemical causality behind each operational requirement.

    Chemical Profile and Hazard Causality

    To safely manage any chemical, we must first understand how its molecular structure dictates its physical behavior and biological interactions. Methyl trans-4-pentylcyclohexanecarboxylate consists of a polar ester headgroup attached to a bulky, highly lipophilic trans-4-pentylcyclohexyl tail[1].

    Mechanistic Hazard Analysis:

    • Skin and Eye Irritation (H315, H319): The lipophilic tail allows the molecule to easily partition into the lipid bilayers of human skin and mucous membranes. Once there, the ester group can disrupt natural lipid barriers, stripping dermal oils and causing localized inflammation[1].

    • Respiratory Irritation (H335): While its molecular weight (212.33 g/mol ) keeps its volatility relatively low at room temperature, aerosolized droplets or vapors generated during heated reactions can easily irritate the delicate mucosal lining of the respiratory tract[1].

    • Environmental Persistence: Because it is highly non-polar, this compound is immiscible with water. If improperly disposed of in a sink, it will phase-separate, accumulate in plumbing, and pass untreated through municipal wastewater facilities, posing a severe risk to aquatic ecosystems[2].

    Table 1: Chemical Identity & Physical Properties
    PropertyValue
    Chemical Name Methyl trans-4-pentylcyclohexanecarboxylate
    CAS Number 80361-84-8
    Molecular Formula C13H24O2
    Molecular Weight 212.33 g/mol
    Physical State Liquid / Low-melting solid (temperature dependent)
    Table 2: GHS Hazard Classification & Mitigation
    Hazard CodeDescriptionPrimary Precautionary Focus
    H315 Causes skin irritationP280: Wear protective gloves/clothing (Nitrile recommended)
    H319 Causes serious eye irritationP305+P351+P338: Rinse eyes cautiously with water
    H335 May cause respiratory irritationP271: Use only outdoors or in a well-ventilated fume hood

    Step-by-Step Laboratory Disposal Methodology

    Under EPA RCRA guidelines, laboratory waste must be managed from "cradle-to-grave"[2]. Because Methyl trans-4-pentylcyclohexanecarboxylate is an organic compound with high caloric value, the preferred method of final destruction is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

    Follow this validated protocol for routine disposal:

    Step 1: Waste Segregation

    • Pure Compound: If the waste consists solely of Methyl trans-4-pentylcyclohexanecarboxylate, route it to the Non-Halogenated Organic Waste stream.

    • Mixed Waste: If the chemical was utilized in a reaction involving halogenated solvents (e.g., Dichloromethane, Chloroform), the entire mixture must be routed to the Halogenated Organic Waste stream. Halogenated waste requires specialized incineration at lower temperatures to prevent the formation of toxic dioxins, making cross-contamination a costly compliance failure[3].

    Step 2: Primary Containment

    • Collect the waste in chemically compatible containers. High-Density Polyethylene (HDPE) or amber glass carboys are required. Do not use standard low-density plastics, as the lipophilic nature of the ester may cause polymer swelling and container degradation over time.

    Step 3: RCRA-Compliant Labeling

    • Immediately attach a hazardous waste tag to the container the moment the first drop of waste is added.

    • The label must explicitly state "Hazardous Waste" and list the full chemical name. Abbreviations or chemical formulas (e.g., "C13H24O2") are illegal under RCRA standards and will result in audit fines[4].

    Step 4: Satellite Accumulation Area (SAA) Management

    • Store the waste container in a designated SAA at or near the point of generation (e.g., under the fume hood).

    • Ensure the container is kept tightly closed (P403+P233) unless actively adding waste. Open funnels are a direct violation of EPA emission standards.

    Step 5: Transfer to Central Accumulation Area (CAA) & Final Transport

    • Once an SAA container reaches its volume limit (typically 55 gallons), it must be moved to the facility's CAA within 3 days.

    • Time Limits: Large Quantity Generators (LQG) must ship the waste off-site via a certified vendor within 90 days. Small Quantity Generators (SQG) have up to 180 days[5].

    Workflow Visualization

    The following diagram illustrates the logical decision tree for segregating and disposing of this chemical, ensuring compliance with federal environmental standards.

    WasteDisposal Start Methyl trans-4-pentylcyclohexanecarboxylate Waste Generation CheckMix Mixed with Halogenated Solvents (e.g., DCM)? Start->CheckMix NonHal Non-Halogenated Organic Waste Stream CheckMix->NonHal No Hal Halogenated Organic Waste Stream CheckMix->Hal Yes Label RCRA Compliant Labeling & HDPE/Glass Containment NonHal->Label Hal->Label Storage SAA / CAA Storage (LQG: <90 days, SQG: <180 days) Label->Storage TSDF Certified TSDF High-Temp Incineration Storage->TSDF

    Figure 1: Cradle-to-grave RCRA-compliant disposal workflow for organic ester laboratory waste.

    Emergency Spill Response Protocol

    In the event of an accidental release, immediate action is required to prevent both inhalation exposure and environmental contamination.

    • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the laboratory's HVAC system is functioning or open sashes on nearby fume hoods to maximize air turnover.

    • Don Appropriate PPE: Responders must wear chemical splash goggles, a standard laboratory coat, and nitrile gloves. If the spill is large and ventilation is poor, a half-mask respirator with organic vapor cartridges may be required[1].

    • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads. Do not use sawdust or paper towels, as the high surface area combined with organic material can create a fire hazard.

    • Collection: Mechanically sweep the saturated absorbent into a heavy-duty plastic bag or dedicated spill bucket. Seal and label it as hazardous waste.

    • Decontamination: Because the chemical is lipophilic, washing the spill surface with plain water is ineffective. Use a mild detergent or a dilute surfactant solution to emulsify the remaining ester residue, followed by a final water rinse. Collect all rinse water as hazardous waste.

    References

    • Environmental Marketing Services. Disposal of Chemicals in the Laboratory. Retrieved from:[Link]

    • ASTM International. D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from: [Link]

    • San Mateo County Health. Laboratory Hazardous Waste Treatment Guidelines. Retrieved from:[Link]

    • Lab Manager. Hazardous Waste Management in the Laboratory. Retrieved from:[Link]

    Sources

    Handling

    Personal protective equipment for handling Methyl trans-4-pentylcyclohexanecarboxylate

    Comprehensive Safety and Handling Guide: Methyl trans-4-pentylcyclohexanecarboxylate Introduction Methyl trans-4-pentylcyclohexanecarboxylate is a specialized ester utilized extensively in advanced organic synthesis, mat...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Handling Guide: Methyl trans-4-pentylcyclohexanecarboxylate

    Introduction Methyl trans-4-pentylcyclohexanecarboxylate is a specialized ester utilized extensively in advanced organic synthesis, materials science, and pharmaceutical drug development[1]. While its utility in creating complex molecular architectures is broad, its chemical nature demands rigorous safety protocols. This guide provides a comprehensive, self-validating operational framework for researchers handling this compound, ensuring both scientific integrity and personnel safety.

    Chemical Profile & Hazard Mechanistic Rationale

    To design an effective safety protocol, one must first understand the physicochemical properties and the mechanistic basis of the compound's hazards.

    Table 1: Chemical and Hazard Profile

    Property / HazardSpecification / Details
    Chemical Name Methyl trans-4-pentylcyclohexanecarboxylate
    CAS Number 80361-84-8[1]
    Molecular Formula C13H24O2[1]
    Molecular Weight 212.33 g/mol [1]
    GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[1]

    Mechanistic Rationale: As a lipophilic ester, Methyl trans-4-pentylcyclohexanecarboxylate readily partitions into the lipid bilayers of human cellular membranes. This lipophilicity facilitates rapid dermal and ocular penetration, leading to the disruption of cellular integrity and localized inflammation (H315, H319)[1]. Furthermore, while its molecular weight (212.33 g/mol ) suggests moderate volatility, aerosolization during transfer or heating can generate vapors that hydrolyze upon contact with the moist mucosal membranes of the respiratory tract, causing acute respiratory irritation (H335)[1].

    Personal Protective Equipment (PPE) Matrix

    In accordance with OSHA 29 CFR 1910.132[2], PPE must be selected based on a rigorous hazard assessment. The following matrix details the required PPE, grounded in the chemical's specific reactivity profile.

    Table 2: Required PPE and Selection Causality

    PPE CategorySpecificationCausality & Scientific Rationale
    Hand Protection Nitrile or Neoprene gloves (minimum 4 mil thickness).Nitrile provides excellent chemical resistance against non-polar and mildly polar organic esters, preventing permeation and subsequent lipid bilayer disruption of the skin[3].
    Eye Protection ANSI Z87.1-compliant chemical splash goggles.Standard safety glasses lack orbital seals. Goggles prevent capillary action of splashed liquid from reaching the ocular mucosa[4].
    Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Provides a physical barrier against incidental splashes. Cotton is preferred over synthetics that may melt or degrade upon solvent exposure.
    Respiratory NIOSH-approved half-mask respirator with organic vapor (OV) cartridges.Required only if handling outside a fume hood. OV cartridges utilize activated carbon to adsorb volatile ester molecules, preventing inhalation[5].

    Operational Workflow: Step-by-Step Methodology

    Every operational step must function as a self-validating system to ensure continuous safety and procedural integrity.

    Phase 1: Pre-Operation Validation

    • Fume Hood Verification: Turn on the chemical fume hood.

      • Self-Validation Check: Verify the digital monitor reads a face velocity of 80-120 feet per minute (fpm). Tape a small strip of tissue to the bottom of the sash; visual inward deflection confirms negative pressure[6].

    • PPE Integrity Check: Don lab coat and chemical splash goggles.

      • Self-Validation Check: Perform a tactile stretch test on nitrile gloves. Inflate the glove slightly and apply pressure to check for micro-tears or pinhole leaks before donning[7].

    Phase 2: Chemical Handling and Transfer

    • Workstation Isolation: Place the reagent bottle on a spill-containment tray within the fume hood, at least 6 inches behind the sash to prevent vapor escape.

    • Transfer Protocol: Use a chemically inert glass syringe or a dedicated stainless-steel spatula for transfer.

      • Self-Validation Check: Weigh the receiving vessel empty, tare, and then transfer the chemical. Re-weigh the sealed vessel to confirm the exact mass transferred, minimizing open-air exposure time.

    • Decontamination: Immediately seal the primary container. Wipe the exterior of the bottle and the transfer tools with a solvent-dampened lint-free wipe (e.g., isopropanol) before removing them from the hood.

    Visualizing the Safety Architecture

    The following diagram maps the logical flow of handling operations and the critical decision pathways for emergency response.

    G Start Pre-Operation: PPE & Hood Check Transfer Chemical Transfer (Fume Hood) Start->Transfer Spill Spill or Exposure Detected? Transfer->Spill Proceed Proceed to Experiment Spill->Proceed No Containment Spill Containment & Cleanup Spill->Containment Yes (Spill) Exposure Personnel Exposure (Skin/Eye) Spill->Exposure Yes (Exposure) Disposal Approved Waste Disposal Proceed->Disposal Post-Experiment Containment->Disposal Flush Flush 15 mins (Eyewash/Shower) Exposure->Flush Medical Seek Medical Aid Flush->Medical

    Figure 1: Operational workflow and emergency response for Methyl trans-4-pentylcyclohexanecarboxylate.

    Emergency Response & Spill Decontamination

    In the event of an uncontrolled release, immediate, systematic action is required[8].

    • Ocular/Dermal Exposure:

      • Immediately proceed to the nearest eyewash station or safety shower.

      • Flush the affected area with copious amounts of running water for a minimum of 15 minutes[1].

      • Self-Validation Check: Have a secondary responder time the flush using a stopwatch to ensure the 15-minute threshold is strictly met, as victims often underestimate time during trauma.

      • Remove contaminated clothing while flushing. Seek immediate medical evaluation[1].

    • Chemical Spill:

      • Evacuate personnel from the immediate vicinity and increase laboratory ventilation.

      • Don a fresh pair of nitrile gloves and a half-mask respirator (if the spill is outside the fume hood).

      • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

      • Sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container.

    Waste Disposal & Environmental Logistics

    Improper disposal of organic esters can lead to environmental contamination and regulatory penalties.

    • Protocol: Do not discharge Methyl trans-4-pentylcyclohexanecarboxylate into the municipal sewer system[1].

    • Containment: Collect all experimental waste, contaminated gloves, and absorbent materials in a clearly labeled, chemically compatible waste receptacle (e.g., high-density polyethylene, HDPE).

    • Disposal: Transfer the sealed containers to an approved, licensed hazardous waste disposal facility for high-temperature incineration, in accordance with local and federal EPA guidelines[1][9].

    References

    • AK Scientific, Inc. "Safety Data Sheet: Methyl trans-4-pentylcyclohexanecarboxylate." AKSci.com. 1

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). 6

    • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment." Creative Safety Supply. 2

    • Iowa State University. "Personal Protective Equipment: Are You Covered?" Iowa State University Extension. 3

    • Ecesis. "PPE Inspection Checklist | OSHA Requirements." Ecesis.net. 7

    Sources

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